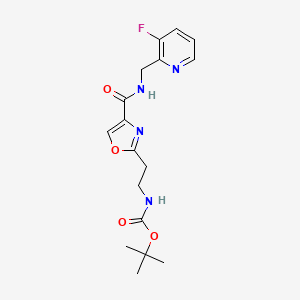

tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate

Description

tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate: is a complex organic compound featuring a tert-butyl carbamate group linked to a fluoropyridine and oxazole moiety

Properties

Molecular Formula |

C17H21FN4O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[4-[(3-fluoropyridin-2-yl)methylcarbamoyl]-1,3-oxazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C17H21FN4O4/c1-17(2,3)26-16(24)20-8-6-14-22-13(10-25-14)15(23)21-9-12-11(18)5-4-7-19-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,20,24)(H,21,23) |

InChI Key |

PRIHDZJFZSVACR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)NCC2=C(C=CC=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate typically involves multi-step organic reactions:

Formation of the Fluoropyridine Intermediate: The initial step involves the synthesis of the 3-fluoropyridine intermediate. This can be achieved through halogenation reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Carbamoylation: The fluoropyridine intermediate is then subjected to carbamoylation using tert-butyl isocyanate to form the carbamate linkage.

Oxazole Formation: The final step involves the formation of the oxazole ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug discovery. The presence of the fluoropyridine and oxazole moieties suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism by which tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the oxazole ring can participate in coordination with metal ions or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-chloropyridin-4-yl)carbamate

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate stands out due to the presence of both the fluoropyridine and oxazole moieties. This unique combination enhances its potential for diverse chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

The compound tert-butyl (2-(4-(((3-fluoropyridin-2-yl)methyl)carbamoyl)oxazol-2-yl)ethyl)carbamate is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound features a tert-butyl group linked to a carbamate moiety and an oxazole ring, which is substituted by a 3-fluoropyridin-2-yl group. Its structural formula can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are critical in the pathogenesis of Alzheimer's disease .

- Modulation of Neuroinflammation : Studies indicate that the compound may reduce inflammatory responses in astrocytes exposed to amyloid-beta peptides, suggesting a protective role against neuroinflammation associated with Alzheimer's disease .

- Antioxidant Properties : Preliminary findings suggest that the compound may exhibit antioxidant activity, contributing to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Table 1: Biological Activity Summary

Case Studies

Several studies have evaluated the biological activity of this compound in vitro and in vivo:

- In Vitro Neuroprotective Effects : A study demonstrated that the compound significantly improved cell viability in astrocytes exposed to Aβ1-42, indicating its potential to protect against neurodegeneration . The results showed that treatment with the compound led to a notable increase in cell survival rates compared to control groups.

- In Vivo Efficacy : In animal models, the compound was tested for its ability to inhibit amyloidogenesis and reduce cognitive deficits associated with Alzheimer's-like symptoms induced by scopolamine. Although the results showed some efficacy, they were not statistically significant compared to established treatments like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.